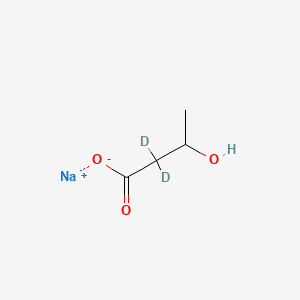

Sodium 3-hydroxybutyrate-2,2-d2

Description

Significance of 3-Hydroxybutyrate (B1226725) in Mammalian Metabolism

3-Hydroxybutyrate (3-HB), a ketone body, is a crucial energy metabolite in mammals. nih.govmdpi.com Synthesized primarily in the liver from the oxidation of fatty acids, its production increases during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet. nih.govnih.govwikipedia.org Under these conditions, 3-HB is released into the bloodstream and transported to various tissues, including the brain, heart, and skeletal muscle, where it serves as an alternative energy source. nih.govyoutube.comyoutube.com The brain, which cannot directly utilize fatty acids for energy, particularly relies on ketone bodies during times of glucose scarcity. youtube.comfoundmyfitness.com

Beyond its role as an energy substrate, 3-HB also functions as a signaling molecule, influencing gene expression, lipid metabolism, and neuronal function. nih.govmdpi.comresearchgate.net It has been shown to inhibit histone deacetylases (HDACs), which can lead to changes in gene expression and has been linked to neuroprotective effects. nih.govwikipedia.org

The metabolism of 3-HB in target tissues involves its oxidation back to acetoacetate (B1235776) by the enzyme 3-hydroxybutyrate dehydrogenase. nih.govontosight.ai Acetoacetate is then converted to acetoacetyl-CoA, which is subsequently cleaved to yield two molecules of acetyl-CoA. nih.gov These acetyl-CoA molecules can then enter the citric acid cycle for ATP production. nih.gov

Principles and Advantages of Stable Isotope Labeling in Metabolic Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.govcreative-proteomics.com This method involves replacing one or more atoms of a compound with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (B1214612) (²H or D). creative-proteomics.com These labeled compounds, often called tracers, are chemically identical to their unlabeled counterparts and are processed by the body's metabolic machinery in the same way. nih.gov

The primary advantage of using stable isotopes is their safety, as they are not radioactive. nih.gov This allows for their use in a wide range of studies, including those involving human subjects. nih.gov By introducing a labeled substrate into a system, researchers can follow its journey through various metabolic pathways. nih.gov Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled metabolites and their products. nih.govacs.org This provides invaluable insights into metabolic fluxes, pathway activities, and the interconnectedness of metabolic networks. creative-proteomics.comtandfonline.com

The use of stable isotopes helps to:

Differentiate between endogenous and exogenous sources of metabolites. tandfonline.com

Quantify the rates of metabolic reactions. creative-proteomics.com

Identify novel metabolic pathways. nih.govtandfonline.com

Understand how metabolism is altered in different physiological or pathological states. nih.gov

Rationale for Deuterium Labeling at the 2,2-Position of 3-Hydroxybutyrate for Tracing Specific Metabolic Fates

The specific placement of deuterium atoms at the 2,2-position of 3-hydroxybutyrate (to form Sodium 3-hydroxybutyrate-2,2-d2) is a deliberate strategy to investigate particular aspects of its metabolism. The carbon at the second position (C-2) of 3-hydroxybutyrate is directly adjacent to the carboxyl group.

The rationale for labeling at this specific position includes:

Tracing the acetyl-CoA pool: When 3-hydroxybutyrate-2,2-d2 is metabolized, it is first oxidized to acetoacetate-2,2-d2. This is then converted to acetoacetyl-CoA-2,2-d2, and finally cleaved into one molecule of unlabeled acetyl-CoA and one molecule of acetyl-CoA-d2. By tracking the appearance of the deuterium label in molecules derived from acetyl-CoA, such as fatty acids or other citric acid cycle intermediates, researchers can quantify the contribution of 3-hydroxybutyrate to the total acetyl-CoA pool.

Kinetic Isotope Effect: The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. nih.gov This can lead to a "kinetic isotope effect," where reactions that involve breaking this bond proceed at a slower rate. nih.gov While often a consideration to be aware of in experimental design, this effect can also be exploited to study rate-limiting steps in metabolic pathways. nih.gov

Avoiding rapid loss of label: Deuterium atoms attached to carbon are generally stable and not readily exchanged with protons from water, unlike deuterium on hydroxyl or carboxyl groups. nih.gov Placing the deuterium on the C-2 position ensures that the label is retained through the initial steps of 3-hydroxybutyrate catabolism, allowing for more accurate tracing.

Research Findings from Studies Utilizing Deuterated 3-Hydroxybutyrate

| Research Area | Key Findings |

| Ketone Body Kinetics | Studies using isotopically labeled 3-hydroxybutyrate have been instrumental in determining the turnover rates of ketone bodies in humans. nih.gov |

| Metabolic Fate | Tracing studies have shown that 3-hydroxybutyrate can be a substrate for the synthesis of amino acids like glutamine. mdpi.com |

| Neuroprotection | Research indicates that 3-hydroxybutyrate can enhance mitochondrial respiration and ATP production in neurons. nih.gov |

| Enantiomer-specific Metabolism | Pharmacokinetic studies using labeled compounds have revealed that the D- and L-enantiomers of 3-hydroxybutyrate have different metabolic fates in the body. nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7NaO3 |

|---|---|

Molecular Weight |

128.10 g/mol |

IUPAC Name |

sodium;2,2-dideuterio-3-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i2D2; |

InChI Key |

NBPUSGBJDWCHKC-IYPYQTRPSA-M |

Isomeric SMILES |

[2H]C([2H])(C(C)O)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Methodological Advancements in Stable Isotope Tracing and Analysis

Quantitative Metabolic Flux Analysis (MFA) Techniques Utilizing Deuterated 3-Hydroxybutyrate (B1226725)

Metabolic Flux Analysis (MFA) is a cornerstone for quantifying the rates (fluxes) of metabolic reactions. The use of deuterated tracers like 3-hydroxybutyrate-2,2-d2 provides critical data for these analyses.

Single-Tracer vs. Multi-Tracer Approaches in Ketone Body Flux Determination

The determination of ketone body kinetics is complex due to the interconversion of acetoacetate (B1235776) (AcAc) and β-hydroxybutyrate (BHB). While single-tracer approaches, often using a labeled form of BHB, have been common, they may not provide a complete picture of ketone body turnover. nih.gov

Single-Tracer Approach: A single-tracer experiment with labeled BHB can provide estimates of the rate of appearance (Ra) and disposal (Rd) of BHB. However, studies have shown that a single BHB tracer can overestimate the total Ra of ketone bodies while providing a reasonable estimate of the total Rd. nih.gov Conversely, a single AcAc tracer can accurately determine the Ra of AcAc but significantly overestimates its Rd. nih.gov

Multi-Tracer Approach: To overcome the limitations of single-tracer methods, a dual-tracer approach using both labeled AcAc and BHB is necessary for the accurate quantification of the ketogenic pathway. nih.gov This method allows for the simultaneous measurement of the production, disposal, and interconversion rates of both ketone bodies. While more technically demanding, the multi-tracer approach provides a more accurate and comprehensive understanding of ketone body kinetics. nih.gov The use of multiple isotopic tracers is particularly valuable for elucidating fluxes in complex systems where multiple carbon sources are present. nih.gov

Table 1: Comparison of Single-Tracer vs. Multi-Tracer Approaches for Ketone Body Flux Analysis

| Feature | Single-Tracer Approach (e.g., labeled BHB) | Multi-Tracer Approach (labeled BHB and AcAc) |

|---|---|---|

| Complexity | Less complex to implement | More complex, requires management of unstable AcAc |

| Accuracy | May provide inaccurate estimates of total ketone turnover nih.gov | Provides more accurate and comprehensive flux data nih.gov |

| Information | General changes in flux | Detailed rates of appearance, disposal, and interconversion nih.gov |

Mathematical Modeling and Computational Algorithms for Deuterium (B1214612) Isotope Tracing Data

The data generated from isotope tracing experiments require sophisticated mathematical models and computational algorithms for accurate interpretation. springernature.com Metabolic Flux Analysis (MFA) is a key computational framework that uses isotope labeling patterns to estimate metabolic fluxes. energy.gov

Modeling Approaches:

Metabolic Flux Analysis (MFA): This technique integrates copious tracer data into computational models to quantify fluxes at a systems level. nih.gov MFA can provide quantitative information on the entire metabolic network, including flux values and confidence intervals. nih.gov It is uniquely determined and can detect inconsistencies in experimental data, constraining solutions to physiologically plausible ranges. nih.gov

Elementary Metabolite Units (EMU) Algorithm: This is a widely used computational framework for efficiently predicting the mass isotopomer distributions (MIDs) of all metabolites in a network. biorxiv.org

Machine Learning: A two-stage machine learning framework called ML-Flux has been developed to convert isotope labeling patterns into metabolic fluxes, trained on data from various carbon-13 and deuterium tracers. energy.gov

Recent developments have focused on creating automated pipelines to predict metabolic activity from isotope tracing data, even with limited data availability. nih.gov These methodologies enhance the precision and robustness of flux estimations. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies

The analysis of deuterated metabolites like 3-hydroxybutyrate-2,2-d2 relies on highly sensitive and specific analytical techniques.

Deuterium Magnetic Resonance Spectroscopy (2H-MRS) for In Vivo Metabolite Turnover Assessment

Deuterium Magnetic Resonance Spectroscopy (DMRS), also referred to as Deuterium Metabolic Imaging (DMI), is a non-invasive technique that allows for the in vivo detection and quantification of deuterated compounds. eurisotop.comelsevierpure.com Following the administration of a deuterated substrate like [6,6-d2]-glucose, 2H-MRS can track the appearance of deuterium in downstream metabolites such as lactate (B86563) and glutamate (B1630785)/glutamine (Glx). nih.gov

Key Features of 2H-MRS:

Non-invasive: It allows for the study of metabolic processes in living organisms without the need for tissue biopsies. eurisotop.comnih.gov

High Temporal Resolution: It can track metabolic alterations with excellent temporal resolution, on the order of minutes. nih.gov

Low Natural Abundance: The extremely low natural abundance of deuterium means there is no need to compensate for background signals. eurisotop.com

A related technique, quantitative exchanged-label turnover (QELT) MRS, indirectly detects the incorporation of deuterium by measuring the reduction in the proton (1H) MRS signal. nih.gov This method can be performed with standard clinical MRI hardware. nih.gov Studies have shown consistency between the metabolic rates estimated by direct 2H-MRS and indirect 1H QELT-MRS. biorxiv.org

Table 2: Comparison of In Vivo MRS Techniques for Deuterium Tracing

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| 2H-MRS (DMI) | Direct detection of 2H nuclei. eurisotop.com | Non-invasive, low background signal. eurisotop.comnih.gov | Requires specialized hardware. nih.gov |

| 1H QELT-MRS | Indirect detection via reduced 1H signal. nih.gov | Uses standard MRI hardware. nih.gov | Indirect measurement. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Enrichment Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of ketone bodies and their isotopologues in biological samples. nih.gov This technique is crucial for determining the isotopic enrichment of metabolites following the administration of a deuterated tracer.

Methodological Highlights:

High Sensitivity and Specificity: LC-MS/MS can accurately quantify low concentrations of metabolites and distinguish between different isotopologues. nih.govnih.gov

Rapid Analysis: Modern ultra-high performance liquid chromatography (UHPLC)-MS/MS methods allow for rapid sample analysis, often in a matter of minutes. scilit.com

Isomer Separation: The technique can discriminate between structural isomers of β-hydroxybutyrate. nih.gov With derivatization, it can also separate D- and L-enantiomers. scilit.com

Simultaneous Analysis: Methods have been developed for the simultaneous analysis of ketone bodies, α-keto acids, lactate, and pyruvate, along with their tracer enrichments, in a single run. nih.gov

The use of stable isotope-labeled internal standards, such as deuterated 3-hydroxybutyrate, is essential for accurate quantification. nih.govscilit.com

Spatially Resolved Isotope Tracing via Imaging Mass Spectrometry (MSI)

Imaging Mass Spectrometry (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. nih.gov When coupled with stable isotope tracing, a technique known as iso-imaging, it allows for the quantitative analysis of metabolic activity in a spatially resolved manner. nih.govspringernature.com

Applications of MSI in Isotope Tracing:

Mapping Metabolic Heterogeneity: MSI can reveal the spatial organization of metabolic activity within tissues. For instance, in the brain under a ketogenic diet, it has been shown that 3-hydroxybutyrate contributes most strongly to the TCA cycle in the hippocampus and least in the midbrain. nih.govspringernature.com

Cellular Resolution: Advances in MSI have enabled the recording of data at the single-cell level, providing a dynamic view of metabolism. researchgate.net

Complementary to Other Techniques: MSI complements other omics technologies and provides a deeper understanding of the chemical changes within a tissue's native environment. nih.gov

Recent improvements in sample preparation and the use of stable isotope labeling have enhanced the sensitivity and coverage of metabolite imaging, allowing for the detection of deuterated metabolites with significantly improved sensitivity. nih.gov

Preanalytical and Sample Preparation Considerations for Deuterated 3-Hydroxybutyrate Tracing

The accurate and precise measurement of stable isotope-labeled compounds in biological matrices is fundamental to the integrity of metabolic research. In studies employing Sodium 3-hydroxybutyrate-2,2-d2 as a tracer, meticulous attention to preanalytical and sample preparation steps is paramount to ensure reliable data. While specific literature focusing exclusively on the 2,2-d2 isotopologue of 3-hydroxybutyrate is limited, a robust body of research on the analysis of endogenous and other deuterated forms of 3-hydroxybutyrate provides a strong foundation for establishing best practices. These practices encompass sample collection, handling, storage, and subsequent preparation for analysis, typically by gas chromatography-mass spectrometry (GC-MS).

Sample Stability and Matrix Selection

The stability of 3-hydroxybutyrate in biological samples is a critical preanalytical factor. Studies have demonstrated that 3-hydroxybutyrate is a stable analyte in whole blood, plasma, and serum, allowing for adequate time for sample processing and storage. bevital.nonih.gov

For optimal results, heparinized plasma and serum are the preferred matrices for the determination of 3-hydroxybutyrate. bevital.nonih.gov The use of certain anticoagulants can interfere with the analysis. Specifically, both EDTA and oxalate have been shown to cause significant interference and should be avoided. bevital.nonih.gov

The stability of 3-hydroxybutyrate under various storage conditions has been investigated, providing valuable guidance for sample handling. At room temperature (22-26°C), 3-hydroxybutyrate in clotted whole blood shows minimal change for up to 48 hours, while in serum, it remains stable for at least seven days. bevital.no For longer-term storage, freezing at -20°C is recommended to maintain the integrity of the analyte. bevital.no A recent study on a multiplexed liquid chromatography-mass spectrometry (LC-MS/MS) method for ketone bodies, including beta-hydroxybutyrate, found that specimens were stable for up to 6 hours on ice or 2 hours at room temperature. nih.gov

| Matrix | Temperature | Duration of Stability | Key Findings |

|---|---|---|---|

| Whole Blood (clotted) | Room Temperature (22-26°C) | Up to 48 hours | Average change of -0.11 mmol/L (-4.1%) after 48 hours. bevital.no |

| Serum | Room Temperature (22-26°C) | Up to 7 days | Average change of +0.14 mmol/L (+5.3%) after 7 days. bevital.no |

| Plasma (heparin) | Room Temperature (22-26°C) | Up to 7 days | Average change of +0.07 mmol/L (+3.0%) after 7 days. bevital.no |

| Whole Blood (clotted) | 4°C | Up to 7 days | Average change of +0.03 mmol/L (+2.3%) after 7 days. bevital.no |

| Serum | 4°C | Up to 7 days | Average change of +0.14 mmol/L (+5.3%) after 7 days. bevital.no |

| Serum/Plasma | Room Temperature | Up to 2 hours | Specimens remained stable. nih.gov |

| Serum/Plasma | On Ice | Up to 6 hours | Specimens remained stable. nih.gov |

Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of deuterated 3-hydroxybutyrate due to its high sensitivity and specificity. However, due to the polar nature of 3-hydroxybutyrate, direct analysis by GC is not feasible. Therefore, a critical step in the sample preparation workflow is derivatization, which increases the volatility and thermal stability of the analyte.

Extraction and Deproteinization: Prior to derivatization, proteins in the sample matrix must be removed as they can interfere with the analysis. A common method is protein precipitation using a solvent such as acetonitrile. dc.gov In a typical procedure, a small volume of serum or plasma is mixed with an internal standard (such as a different isotopologue of 3-hydroxybutyrate) and then with acetonitrile. After vortexing and centrifugation, the clear supernatant containing the analyte is transferred for further processing. dc.gov For tissue samples, homogenization in an appropriate buffer is necessary before deproteinization. abcam.com

Derivatization: Silylation is the most common derivatization technique for compounds containing hydroxyl and carboxyl groups, such as 3-hydroxybutyrate. The most frequently used silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with the addition of a catalyst like 1% trimethylchlorosilane (TMCS) . dc.govtcichemicals.com This reaction replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.

A general procedure for the derivatization of 3-hydroxybutyrate involves the following steps:

The protein-free extract is evaporated to dryness under a stream of nitrogen. dc.gov

The residue is reconstituted in a solvent like ethyl acetate. dc.gov

The derivatizing reagent (e.g., BSTFA with 1% TMCS) is added, and the mixture is incubated. dc.gov Incubation conditions can vary, for example, at room temperature for about 15 minutes or at elevated temperatures (e.g., 60-90°C) for a specific duration to ensure complete reaction. dc.gov

Microwave-assisted derivatization has also been explored as a rapid alternative to conventional heating, significantly reducing the derivatization time. nih.gov

| Step | Reagent/Method | Purpose | Reference |

|---|---|---|---|

| Matrix Selection | Heparinized Plasma or Serum | Avoidance of interference from anticoagulants like EDTA and oxalate. | bevital.nonih.gov |

| Deproteinization | Acetonitrile | Removal of proteins that can interfere with GC-MS analysis. | dc.gov |

| Extraction | Liquid-liquid extraction (e.g., with ethyl acetate) | Isolation of the analyte from the biological matrix. | dc.gov |

| Derivatization | BSTFA + 1% TMCS | Increases volatility and thermal stability for GC analysis. | dc.govtcichemicals.com |

| Derivatization (alternative) | Microwave-Assisted Derivatization | Rapid derivatization to reduce sample preparation time. | nih.gov |

The stability of the derivatized analyte is also a crucial consideration. Studies on the derivatized form of the structurally similar metabolite 2-hydroxybutyrate have shown that the extracts are stable for up to 96 hours, providing a sufficient window for analysis. nih.gov While specific stability data for the silylated derivative of this compound are not available, these findings for a similar compound suggest that the derivative is likely to be stable under appropriate storage conditions.

It is important to note that while these general procedures are well-established for 3-hydroxybutyrate, the specific characteristics of the 2,2-d2 label in this compound could potentially influence aspects of the analytical process. However, without specific studies on this isotopologue, the methods developed for unlabeled and other deuterated forms of 3-hydroxybutyrate serve as the primary and most reliable guide for preanalytical and sample preparation protocols.

Investigations in Specific Biological Systems and Pathologies

Brain Metabolism and Neurometabolic Fluxes

The brain is a highly metabolic organ that relies primarily on glucose but can adapt to use ketone bodies as a significant alternative fuel. This metabolic flexibility is critical, especially during periods of low glucose availability. Using Sodium 3-hydroxybutyrate-2,2-d2 has been instrumental in dissecting the intricate details of brain energy dynamics.

Cerebral Uptake and Oxidation of Deuterated 3-Hydroxybutyrate (B1226725)

Studies have shown that the brain readily takes up ketone bodies from the blood, a process that is dependent on their circulating concentration. nih.govmdpi.com In conditions like traumatic brain injury (TBI), the brain's ability to utilize its primary fuel, glucose, is impaired. Research in animal models of TBI demonstrated a significant increase in the cerebral uptake and subsequent oxidation of 3-hydroxybutyrate, indicating a metabolic shift towards ketones as an alternative energy source to compensate for the energy deficit. nih.gov This increased reliance on ketone bodies can help restore cellular ATP levels. nih.gov The use of isotopically labeled 3-hydroxybutyrate, such as the deuterated form, allows for precise measurement of its transport across the blood-brain barrier and its rate of oxidation within brain cells, distinguishing it from endogenous metabolic processes. nih.govnih.gov

Isotopic Incorporation into Neurotransmitters and Astrocytic Metabolites

Once inside the brain, the carbon skeleton of 3-hydroxybutyrate is broken down into acetyl-CoA, which enters the Krebs cycle. nih.gov The deuterium (B1214612) label from this compound can be tracked as it becomes incorporated into various brain metabolites, including key neurotransmitters. Through metabolic pathways, the label can appear in glutamate (B1630785), the brain's primary excitatory neurotransmitter, and GABA, the primary inhibitory neurotransmitter. nih.gov Furthermore, the label can be found in glutamine, a metabolite primarily synthesized in astrocytes, highlighting the metabolic cooperation between astrocytes and neurons. mdpi.com This process, known as neuron-glia metabolic coupling, is essential for normal brain function. nih.gov

**Table 1: Isotopic Labeling of Brain Metabolites from Deuterated 3-Hydroxybutyrate**

| Metabolite | Isotopic Labeling Detected | Primary Cell Type Association |

| :--- | :--- | :--- |

| Glutamate | Yes | Neuron |

| GABA | Yes | Neuron |

| Glutamine | Yes | Astrocyte |Metabolic Rerouting in Neurological Models Utilizing Deuterated Ketone Bodies

In models of neurological disorders where glucose metabolism is often compromised, such as epilepsy, Alzheimer's disease, and traumatic brain injury, deuterated ketone bodies serve as vital tools to investigate metabolic reprogramming. nih.govnih.govbyu.edu Studies suggest that providing ketone bodies can bypass deficits in glucose utilization and support brain energy metabolism. nih.govnih.gov For instance, in Alzheimer's disease, while brain glucose uptake is impaired, ketone uptake appears to be unaltered. byu.edu By tracing deuterated ketones, researchers can observe this metabolic rerouting in real-time, showing how the brain adapts to fuel deficits and how this impacts neuronal health and function. byu.edubuckinstitute.org This approach has provided evidence for the neuroprotective effects of ketone bodies, which may stem from improved energy production and other signaling functions. nih.govbuckinstitute.org

Cancer Metabolism and Tumor Heterogeneity

The metabolism of cancer cells is notoriously complex and adaptable. While the "Warburg effect"—a reliance on glycolysis even in the presence of oxygen—is a known hallmark, the role of other fuels like ketone bodies is an area of active and revealing investigation.

Ketone Body Utilization in Various Cancer Cell Lines and Tumor Models

The ability of cancer cells to utilize ketone bodies is highly variable and depends on the specific cancer type and its metabolic phenotype. mdpi.comnih.gov While some studies suggested that many tumors are inefficient at using ketones due to mitochondrial dysfunction or low levels of key ketolytic enzymes, other research has shown that certain cancers can indeed use ketone bodies as a fuel source. mdpi.comnih.gov For example, some aggressive breast cancer cells and gliomas have demonstrated the capacity for ketone body metabolism. nih.govnih.gov A concept known as the "two-compartment tumor metabolism" proposes that catabolic stromal cells (fibroblasts) in the tumor microenvironment can produce ketone bodies, which are then used by adjacent anabolic cancer cells to fuel their growth and proliferation. nih.govnih.govresearchgate.net The use of deuterated 3-hydroxybutyrate allows for the precise quantification of ketone body uptake and contribution to a tumor's energy budget, revealing significant metabolic heterogeneity. nih.gov

**Table 2: Ketone Body Utilization in Selected Cancer Models**

| Cancer Model | Level of Ketone Body Utilization | Key Findings |

| :--- | :--- | :--- |

| Breast Cancer | Heterogeneous | Utilization varies by subtype; some aggressive models show that ketone bodies can drive tumor growth and metastasis.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYLrGrI-jlcLJkRSM3RlWwbJ_QU4o9t2Hdfn-CcznAShLdYRs9Gz0k36sLAXIiWYA-jDu07A-W9k34hD8JSIgNTDa7Yg25pvm4-desATQheAoKKqiY3fpduEdiU7sBe7ojMen3o0X6nKhuAI4%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEHtSnsigDChwtbNRH9S-cLVjwHMfO7Sy4T6qvg35mbSfubeuvPRjRpAM6yn_6itiErEOWnz1WTZG-5JxUkZt0PylPU2SQv46ga3D6XHAlHGU5I2pADVuMO1tF_ZLHouvLyuIKwvKvaMXxTfno%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHycS6xobGBFnzN1165kM5SdRsHTe6tzB1I8Cs3BADYvkf6XoaPSTpFvX2-4X8Epk29lSf6IxFpPfhSnDTZA9uyD-9X1Sct7MpkVt1InEQ5C6KR3y30AnrNmtJjBZYj1N9wHZ5O)] |

| Glioma (Brain) | Variable | Some glioma cell lines can utilize ketone bodies, but this is not universal across all types.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHl7f_2J1bKCbcNxZWw37jaIt_SMafnwKgEHlJt62ICj8CmjAMOpKI-8tCUffz0OUjkjTPvzu-c1RQZTMjN9XHcAckc070f-2CL1RxVUpHXy109DAEdxI0LwziiKXqvxePBrUSOjHOdvJJqE66j)] |

| Colon Cancer | Low in some models | Some colon cancer cell lines show reduced proliferation when reliant on ketone bodies.[ ecronicon.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5YIVLzqt03v1mxQH9NwDam2978gaVr_lSBNVim95FVeGuH7wChB6r7yCulILom6OtMwAfJXfAXLuPSOgtzbyY1veLlt21zEolyEyES0fQJGF1EmP_4ZeVAOUdJF3lAbRC2oVom-aCPwY4UutH6Zh7Hbs%3D)] |De novo Lipogenesis and Other Biosynthetic Pathways in Cancer Cells

Beyond serving as an energy source, the carbons from ketone bodies can be funneled into crucial biosynthetic pathways. After being converted to acetyl-CoA, the building blocks can be used for de novo lipogenesis—the synthesis of new fatty acids. nih.govnih.gov These fatty acids are essential for rapidly proliferating cancer cells, which require them for building new cell membranes and for signaling molecules. nih.gov Tracing studies with deuterated ketone bodies can reveal the extent to which cancer cells divert these alternative fuels towards anabolic processes rather than just oxidation for ATP. nih.gov This highlights the metabolic flexibility of tumors, which can exploit various available nutrients to support their relentless growth and survival. nih.govnih.gov

Table of Chemical Compounds

| Compound Name |

| :--- |

| this compound |

| 3-hydroxybutyrate |

| Glucose |

| Acetyl-CoA |

| Glutamate |

| GABA (Gamma-Aminobutyric Acid) |

| Glutamine |

| Fatty acids |Influence on Redox Homeostasis and Epigenetic Modification in Neoplastic Cells

Sodium 3-hydroxybutyrate (a salt of 3-hydroxybutyrate, or 3-HB) exerts considerable influence on the internal environment of cancer cells, particularly concerning their redox balance and epigenetic landscape. As a signaling molecule, one of its most critical functions is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and reduced gene expression. nih.gov By inhibiting HDACs, 3-HB can increase the acetylation of proteins, including histones, which alters chromatin structure and subsequently changes the expression of various genes. nih.gov This mechanism of histone hyperacetylation is generally linked to the activation of gene expression. nih.gov

In the context of neoplastic cells, this epigenetic modulation can have significant consequences. For instance, studies in human colorectal cancer (CRC) cells show that sodium butyrate (B1204436) can act as a potent inhibitor of NRF2, a key transcription factor in cellular defense against oxidative stress. nih.gov While NRF2 activation is often protective, its aberrant and constitutive activation in various cancers promotes cancer cell proliferation and survival. nih.gov Research indicates that sodium butyrate decreases the protein levels of NRF2 and its target genes, such as NOQ1 and HO1, while increasing the expression of KEAP1, a repressor of NRF2. nih.gov This suggests that by inhibiting the NRF2 pathway, butyrate may function as a chemopreventive agent in certain cancers. nih.gov

Furthermore, the inhibition of HDACs by 3-HB has been shown to correlate with global changes in the transcription of genes involved in resistance to oxidative stress, such as FOXO3A and metallothionein (B12644479) 2 (MT2). nih.gov 3-hydroxybutyrate also affects the metabolism of reactive oxygen species (ROS) and helps maintain cellular redox homeostasis. nih.gov It can function as a direct antioxidant for hydroxyl radicals and inhibit the production of ROS in mitochondria, while also promoting the transcriptional activity of antioxidant defenses. nih.gov

Table 1: Effects of 3-Hydroxybutyrate on Neoplastic Cells

| Cellular Process | Effect of 3-Hydroxybutyrate | Key Molecular Targets | Outcome in Cancer Cells |

| Epigenetic Modification | Histone Deacetylase (HDAC) Inhibition | HDACs | Increased histone acetylation, altered gene expression. nih.gov |

| Redox Homeostasis | NRF2 Pathway Inhibition | NRF2, KEAP1, NOQ1, HO1 | Decreased expression of pro-survival genes, potential anti-cancer effect. nih.gov |

| Oxidative Stress | Antioxidant Activity | Hydroxyl Radicals, Mitochondrial ROS | Direct scavenging of ROS, reduced oxidative stress. nih.gov |

| Gene Transcription | Modulation | FOXO3A, MT2 | Upregulation of genes involved in oxidative stress resistance. nih.gov |

Cardiovascular Metabolism and Energy Substrate Preference

The heart is an organ with exceptionally high and continuous energy demands, primarily met by the mitochondrial oxidation of fatty acids in its normal state. nih.gov However, under conditions of metabolic stress, such as in heart failure, the heart's fuel preference shifts. nih.gov Emerging evidence highlights that the failing heart increases its utilization of ketone bodies, including 3-hydroxybutyrate (3OHB), as a metabolic stress defense. nih.gov

Studies involving mouse models have shown that an inability to oxidize 3OHB in the heart leads to worsened heart failure under stress conditions. nih.gov Conversely, increasing the delivery of 3OHB was found to ameliorate pathological cardiac remodeling and dysfunction. nih.gov This suggests the fuel shift towards ketones is an adaptive response. nih.gov In a canine model of progressive heart failure, the infusion of 3OHB improved cardiac function and remodeling, which was associated with increased myocardial uptake of the ketone body. nih.gov

The mechanism behind this benefit appears to be an enhancement of bioenergetic thermodynamics. In isolated heart mitochondria, 3OHB was shown to augment respiratory efficiency, particularly when the availability of fatty acids was limited. nih.gov It can improve cardiac bioenergetics, thereby enhancing contractile function in the context of a reduced capacity to oxidize primary substrates like fatty acids and glucose. nih.gov Positron-emission tomography (PET) studies have confirmed that the heart, along with the kidneys, avidly metabolizes ketones after the administration of an oral D-beta-hydroxybutyrate (D-BHB) supplement. frontiersin.org This positions D-BHB as a potential "super fuel" for the heart, especially in disease states. frontiersin.org In patients with HMG-CoA lyase deficiency, a disorder that impairs ketogenesis, sodium D, L-3-hydroxybutyrate has been used as an adjunct therapy to prevent cardiomyopathy, underscoring its critical role as an energy source for the heart during periods of starvation or metabolic crisis. oaepublish.com

Table 2: Role of 3-Hydroxybutyrate in Cardiovascular Metabolism

| Aspect | Observation | Implication |

| Fuel in Failing Heart | Increased utilization of 3OHB. nih.gov | Adaptive metabolic shift to defend against stress. nih.gov |

| Cardiac Function | Ameliorates pathological remodeling and dysfunction. nih.gov | Therapeutic potential for heart failure. nih.gov |

| Mitochondrial Bioenergetics | Enhances respiratory efficiency and energy transduction. nih.gov | Improves contractile function when other substrates are limited. nih.gov |

| Substrate Competition | Competes with fatty acids and glucose for uptake. nih.gov | Provides an alternative, efficient energy source. frontiersin.org |

Metabolic Flexibility in Other Tissues and Organ Systems

The kidneys are another primary consumer of ketones. frontiersin.org Whole-body PET scans using a ketone tracer revealed that after an oral D-BHB supplement is consumed, the tracer is rapidly metabolized, with the highest uptake observed in the heart and the kidneys. frontiersin.org This avid consumption highlights the importance of ketones as a fuel source for renal tissue. frontiersin.org

The use of sodium DL-3-hydroxybutyrate in inherited metabolic disorders where ketone body synthesis is deficient further illustrates its systemic importance. In conditions like carnitine-acyl-carnitine translocase deficiency (CACTD) and 3-hydroxyl, 3-methyl, glutaryl CoA lyase deficiency (HMGCLD), failure to produce ketones during stress can lead to critical dysfunction in multiple organs. nih.gov The administration of exogenous 3-hydroxybutyrate serves as a rescue therapy, providing a crucial energy substrate to circumvent the metabolic block and support organ function. nih.gov This demonstrates the compound's fundamental role in maintaining energy homeostasis across different organ systems. nih.govnih.gov

Table 3: Utilization of 3-Hydroxybutyrate in Various Organ Systems

| Organ System | Role of 3-Hydroxybutyrate | Context of Utilization |

| Brain | Primary alternative energy source. nih.gov | Fasting, catabolic states, inherited metabolic disorders. nih.govnih.gov |

| Kidneys | Avidly consumed energy substrate. frontiersin.org | Readily metabolized for energy following oral supplementation. frontiersin.org |

| Skeletal Muscle | Alternative fuel source. nih.gov | Utilized during physiological circumstances requiring alternative energy. nih.gov |

Enzymatic and Molecular Mechanistic Studies

Kinetic Isotope Effects in 3-Hydroxybutyrate (B1226725) Dehydrogenase Activity

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, at a position involved in bond-breaking or bond-forming steps of a reaction can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org In the context of 3-hydroxybutyrate dehydrogenase, which catalyzes the reversible oxidation of (R)-3-hydroxybutyrate to acetoacetate (B1235776), the C-H bond at the 3-position is broken. wikipedia.orgnih.gov However, deuteration at the adjacent C-2 position, as in Sodium 3-hydroxybutyrate-2,2-d2, results in a secondary kinetic isotope effect (SKIE). wikipedia.org

SKIEs are generally smaller than primary KIEs but provide valuable information about changes in the transition state of the reaction. wikipedia.org Studies on 3-hydroxybutyrate dehydrogenase have utilized deuterium labeling to elucidate the reaction mechanism. For instance, primary deuterium KIEs, where the coenzyme NADH is replaced with its deuterated form (NADD), have been measured to understand the hydride transfer step. acs.orgnih.gov These studies have shown that for the reduction of acetoacetate, hydride transfer is not the rate-limiting step. acs.orgnih.gov However, when a non-native substrate like 3-oxovalerate is used, the hydride transfer becomes more rate-limiting. acs.orgnih.gov

While direct KIE data for this compound is not extensively reported in the reviewed literature, the principles of SKIEs suggest that the deuteration at the C-2 position would likely result in a small, but measurable, effect on the reaction rate. The magnitude and direction (normal or inverse) of this SKIE would depend on the changes in hybridization and bonding at the C-2 position during the transition state of the enzymatic reaction.

Table 1: Representative Kinetic Isotope Effects in 3-Hydroxybutyrate Dehydrogenase Catalysis.

| Enzyme Source | Substrate | Isotopically Labeled Species | Kinetic Parameter | Observed Isotope Effect (kH/kD) | Reference |

|---|---|---|---|---|---|

| Psychrophilic HBDH (PaHBDH) | 3-Oxovalerate | NADD | kcat | ≥ 2 | acs.orgnih.gov |

| Mesophilic HBDH (AbHBDH) | 3-Oxovalerate | NADD | kcat | ≥ 2 | acs.orgnih.gov |

| Psychrophilic HBDH (PaHBDH) | Acetoacetate | NADD | kcat/KM | Not rate-limiting | acs.orgnih.gov |

| Mesophilic HBDH (AbHBDH) | Acetoacetate | NADD | kcat/KM | Not rate-limiting | acs.orgnih.gov |

Role of Specific Deuterium Positions on Enzyme Substrate Interactions

The precise positioning of deuterium atoms in a substrate molecule can offer insights into the geometry and interactions within the enzyme's active site. For this compound, the deuterium atoms are not directly involved in the hydride transfer at the C-3 position. However, their presence can influence the enzyme-substrate interaction through steric and electronic effects.

X-ray crystallography studies of 3-hydroxybutyrate dehydrogenase complexed with its substrate and coenzyme have provided a detailed view of the active site. nih.govrcsb.orgnih.gov The substrate binds in a specific orientation, with its carboxylate group forming hydrogen bonds with conserved amino acid residues. nih.gov The methyl group is situated in a hydrophobic pocket, and the hydroxyl group interacts with a tyrosine residue (Tyr155) that is crucial for catalysis. nih.gov

While crystal structures with this compound are not available, computational modeling and quantum mechanics/molecular mechanics (QM/MM) calculations could predict the impact of deuteration at the C-2 position. nih.gov These methods can assess how the increased mass and altered vibrational frequencies of the C-D bonds might affect the substrate's conformation within the active site and its interactions with surrounding residues. Such subtle changes could potentially alter the binding affinity (Km) of the substrate for the enzyme.

Allosteric Regulation and Post-Translational Modifications of Enzymes in Deuterated 3-Hydroxybutyrate Metabolism

The metabolism of 3-hydroxybutyrate is subject to regulation at multiple levels, including allosteric control and post-translational modifications (PTMs) of the enzymes involved. While there is no direct evidence of deuteration in this compound influencing these processes, understanding the general regulatory mechanisms of 3-hydroxybutyrate dehydrogenase (BDH) provides a framework.

Allosteric Regulation: 3-Hydroxybutyrate dehydrogenase is a lipid-requiring enzyme, and its activity can be allosterically modulated by phospholipids (B1166683) like lecithin. acs.orgdrugbank.com Lecithin has been shown to enhance the enzyme's affinity for its coenzyme, NAD(H). acs.orgdrugbank.com It is conceivable that the subtle changes in enzyme kinetics induced by a deuterated substrate could potentially alter the enzyme's response to allosteric modulators, though this remains a speculative area requiring further investigation.

Post-Translational Modifications (PTMs): PTMs such as phosphorylation, acetylation, and ubiquitination are crucial for regulating the activity, stability, and localization of metabolic enzymes. frontiersin.org For instance, the activity of 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), an enzyme in the ketogenesis pathway, is regulated by succinylation and acetylation. nih.gov Furthermore, 3-hydroxybutyrate itself can act as a precursor for a novel PTM called lysine (B10760008) β-hydroxybutyrylation (Kbhb). nih.govbiocompare.comcreative-proteomics.comptmbio.com This modification has been identified on histones and other proteins, suggesting a direct link between ketone body metabolism and the regulation of gene expression and protein function. nih.govfrontiersin.org While it's unknown if the metabolism of deuterated 3-hydroxybutyrate would alter these PTM patterns, it represents an intriguing area for future research.

Genomic and Proteomic Correlates of Altered Metabolic Fluxes with Deuterated Tracers

Deuterated molecules like this compound are valuable tracers for metabolic flux analysis, a technique used to quantify the rates of metabolic pathways. dntb.gov.uanih.govresearchgate.netnih.gov By tracking the incorporation of deuterium into downstream metabolites, researchers can gain insights into the dynamics of cellular metabolism. dntb.gov.uanih.govresearchgate.net

The use of such tracers can reveal how metabolic fluxes are altered in different physiological or pathological states. For example, studies using isotope tracing have been employed to investigate ketogenesis and ketone body metabolism in vivo. dntb.gov.uaumn.edu These metabolic changes are often accompanied by alterations at the genomic and proteomic levels.

Genomic Correlates: Changes in metabolic flux can trigger signaling pathways that lead to altered gene expression. For instance, 3-hydroxybutyrate has been shown to influence gene expression by inhibiting histone deacetylases (HDACs) and through the aforementioned lysine β-hydroxybutyrylation of histones, which can alter chromatin structure and accessibility. nih.govmdpi.comnih.gov Therefore, altered metabolic fluxes measured using deuterated tracers could correlate with changes in the transcriptome.

Proteomic Correlates: Proteomic analysis can identify changes in the abundance of proteins involved in specific metabolic pathways in response to altered fluxes. biocompare.comcreative-proteomics.commdpi.com For example, a study on the neuroprotective effects of 3-hydroxybutyrate used quantitative proteomics to assess changes in the global protein expression pattern in neural cells. mdpi.com Furthermore, the proteome itself can be directly modified by β-hydroxybutyrylation, and proteomic techniques can identify and quantify these modifications on a large scale. biocompare.comcreative-proteomics.comptmbio.comfrontiersin.org Thus, the metabolic perturbations introduced by tracing with this compound could be reflected in the cellular proteome and its post-translational modification landscape.

Table 2: Potential Genomic and Proteomic Correlates of Deuterated 3-Hydroxybutyrate Metabolism.

| Level of Analysis | Potential Correlate | Underlying Mechanism | Reference |

|---|---|---|---|

| Genomic | Altered gene transcription | Inhibition of histone deacetylases (HDACs) by 3-hydroxybutyrate; Histone β-hydroxybutyrylation | nih.govnih.gov |

| Proteomic | Changes in protein expression | Altered metabolic state leading to differential protein synthesis or degradation | mdpi.com |

| Proteomic | Changes in post-translational modifications (lysine β-hydroxybutyrylation) | Direct modification of proteins by 3-hydroxybutyrate-derived molecules | biocompare.comcreative-proteomics.comptmbio.comfrontiersin.org |

Future Directions and Emerging Research Frontiers

Integration of Deuterated 3-Hydroxybutyrate (B1226725) Tracing with Multi-Omics Approaches

The integration of data from deuterated 3-hydroxybutyrate tracing with other large-scale biological data sets, collectively known as multi-omics, offers a powerful approach to unraveling complex cellular processes. nih.govnih.govnih.gov By combining metabolomic data obtained from deuterated tracers with genomics, transcriptomics, proteomics, and epigenomics, researchers can build a more complete picture of how metabolic pathways are regulated and how they influence other cellular functions. nih.govmdpi.com This integrated approach can reveal intricate connections between gene expression, protein levels, and metabolic fluxes, providing a systems-level understanding of cellular responses to various stimuli or disease states. nih.govnih.gov

For instance, a study on Streptomyces olivaceus demonstrated how multi-omics analyses, including transcriptomics and proteomics, could elucidate the complex cellular response to sodium butyrate (B1204436), revealing changes in gene expression and protein acetylation that activate silent metabolic pathways. nih.govnih.gov This highlights the potential of combining deuterated tracer studies with other omics data to uncover novel regulatory mechanisms. The use of reference materials and ratio-based profiling can help standardize and improve the reproducibility of multi-omics data, facilitating their integration across different studies and platforms. nih.gov

High-Throughput Metabolic Phenotyping Using Stable Isotope Tracers

The development of high-throughput methods for metabolic phenotyping using stable isotope tracers like Sodium 3-hydroxybutyrate-2,2-d2 is a rapidly advancing field. nih.govresearchgate.net These methods enable the rapid and large-scale analysis of metabolic pathways, providing a functional readout of the genome and proteome. nih.gov Stable Isotope Resolved Metabolomics (SIRM) allows for the unambiguous tracking of atoms through complex metabolic networks in various experimental systems, from cell cultures to human subjects. nih.govresearchgate.net

Advances in analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have made large-scale analysis of the metabolome a reality. nih.govresearchgate.net These technologies deliver the high information throughput necessary to decipher the complexities of systems biochemistry. nih.gov By using stable isotope tracers, researchers can gain unparalleled insights into the metabolic wiring of cells and understand the impact of genetic alterations or therapeutic interventions on metabolism. springernature.comnih.gov This approach is becoming increasingly accessible due to the widespread adoption of high-resolution mass spectrometers. springernature.comnih.gov

Advancing Non-Invasive In Vivo Metabolic Imaging with Deuterium (B1214612) Tracers

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that holds immense promise for studying metabolism in living organisms. nih.govnih.gov DMI utilizes deuterated substrates, such as this compound, to visualize and quantify metabolic pathways in three dimensions. nih.govyoutube.com This technique offers several advantages, including the use of non-radioactive and biocompatible tracers and the ability to distinguish between different metabolic pathways. nih.gov

Recent advancements in DMI have focused on improving its spatial resolution and optimizing tracer administration and quantification methods to enhance its clinical applicability. nih.gov DMI has been used to study various metabolic processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation, in both healthy and diseased states. nih.govnih.gov For example, in cancer research, DMI has been shown to be a robust tool for visualizing tumor metabolism in vivo. mdpi.com The technique allows for the quantification of metabolic products over time, providing dynamic information about metabolic fluxes. mdpi.comnih.gov Researchers are also exploring new methods like metabolic activity diffusion imaging (MADI) to non-invasively map cellular metabolic rates at high resolution. nih.gov

Table 1: Research Findings in Deuterated 3-Hydroxybutyrate Metabolic Imaging

| Research Area | Key Findings | Citations |

|---|---|---|

| Brain Metabolism | Deuterium MRS can monitor the cerebral metabolism of BHB by measuring the downstream labeling of glutamate (B1630785)/glutamine (Glx). The rate constant of Glx turnover from d4-BHB metabolism was determined to be 0.034 ± 0.004 min-1. | nih.gov |

| Tumor Metabolism | DMI provides a straightforward alternative to 13C MRS for imaging tumor metabolism in vivo. | mdpi.com |

| Methodological Advancements | DMI allows for the three-dimensional depiction of the metabolism of a 2H labeled substrate. | nih.gov |

| Clinical Translation | Enhancing spatial resolution is a key challenge for the clinical translation of DMI. | nih.gov |

| Neurotransmitter Metabolism | A novel approach to non-invasively map glucose metabolism and separate normal oxidative from pathologic anaerobic pathways in the human brain has been demonstrated. | medrxiv.org |

New Applications in Understanding Fundamental Biological Processes and Disease Pathogenesis

The application of this compound and other deuterated tracers is expanding beyond traditional metabolic studies to provide insights into fundamental biological processes and the mechanisms of various diseases. mdpi.comnih.gov 3-hydroxybutyrate itself is not only a metabolite but also a signaling molecule that can regulate gene expression and cellular processes. mdpi.comnih.gov

In the context of disease, deuterated tracer studies are shedding light on the metabolic adaptations that occur in conditions such as cancer, cardiovascular disease, and neurological disorders. nih.govfrontiersin.org For example, 3-hydroxybutyrate has been shown to have both anti-cancer and pro-tumor progression properties depending on the context. nih.gov In neurological research, it has been observed to enhance neuronal migration and processes associated with neural regeneration. mdpi.com Furthermore, studies have explored the use of sodium DL-3-hydroxybutyrate as a therapy for inherited metabolic disorders affecting ketone body production, where it can provide an alternative energy source for the brain and heart during metabolic crises. nih.govoaepublish.comresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm deuteration sites and purity of Sodium 3-hydroxybutyrate-2,2-d2 in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR or C NMR) and Mass Spectrometry (MS) are critical for verifying deuteration at the 2,2 positions and assessing isotopic purity. For NMR, the absence of proton signals at the deuterated carbons and distinct splitting patterns in C NMR confirm successful labeling. High-resolution MS can validate the molecular ion peak shift corresponding to the deuterium mass increment (e.g., molecular weight 128.07 for C-labeled analogs in ). Cross-referencing with synthetic protocols for analogous compounds (e.g., glyceryl tri(hexadecanoate-2,2-d2) in ) ensures consistency in isotopic incorporation .

Q. How should researchers design initial kinetic studies to track this compound metabolism in vitro?

- Methodological Answer : Use tracer methodologies with isotopically labeled compounds in cell cultures or enzyme assays. Quantify deuterium retention in metabolites via LC-MS/MS, employing internal standards like tridecanoic-2,2-d2 acid (). Baseline measurements of endogenous 3-hydroxybutyrate levels are essential to distinguish exogenous vs. endogenous contributions. Calibration curves with deuterated analogs (e.g., pentadecanoic-2,2-d2 acid in ) improve accuracy, while stability tests under experimental conditions (e.g., 24-hour benchtop stability in ) validate data integrity .

Advanced Research Questions

Q. How can matrix effects be mitigated when quantifying this compound in lipid-rich biological samples?

- Methodological Answer : Employ matrix-matched calibration standards and deuterated surrogate analytes (e.g., glyceryl tri(hexadecanoate-2,2-d2) in ) to normalize recovery variations. Validate recovery rates (82–90% in algae matrices, ) through spiked QC samples at low, medium, and high concentrations. Use post-extraction spiking to assess ion suppression/enhancement in MS. If matrix effects exceed 15% (), optimize extraction protocols (e.g., liquid-liquid partitioning in ) or apply standard addition methods .

Q. What strategies resolve discrepancies in metabolic flux data when comparing this compound with non-deuterated analogs?

- Methodological Answer : Evaluate kinetic isotope effects (KIEs) by parallel experiments with C-labeled and deuterated compounds. For instance, compare and values in enzymatic assays (e.g., β-hydroxybutyrate dehydrogenase). If KIEs are significant (>5%), use computational corrections or dual-isotope labeling (e.g., C and H) to deconvolute isotopic interference. Cross-validate findings with orthogonal techniques like isotopomer distribution analysis (IDA) .

Q. How should researchers validate the specificity of this compound detection in complex metabolomic profiles?

- Methodological Answer : Implement chromatographic separation (e.g., GC-MS or LC-MS) with high-resolution columns to isolate the deuterated compound from endogenous isomers. Use multiple reaction monitoring (MRM) transitions specific to the deuterated fragment ions. Confirm specificity via stable isotope dilution assays (SIDA) with heavy internal standards (e.g., tridecanoic-2,2-d2 acid in ). Inter-laboratory reproducibility studies further validate method robustness .

Data Analysis and Contradiction Resolution

Q. How can intra- and inter-assay variability be minimized in quantitative studies using this compound?

- Methodological Answer : Adopt rigorous QC protocols:

- Intra-assay : Perform five replicate measurements per sample ( ) with automated pipetting systems to reduce technical error.

- Inter-assay : Analyze QC samples across five separate days ( ) to assess long-term precision. Use ANOVA to identify sources of variability (e.g., column degradation, reagent lot changes). Normalize data to internal standards with CV ≤20% ( ) .

Q. What analytical frameworks address conflicting results in deuterium retention studies across tissue types?

- Methodological Answer : Apply multivariate regression models to account for tissue-specific factors (e.g., lipid content, enzyme expression). Use hierarchical clustering to identify outlier datasets. If contradictions persist, conduct tissue homogenate spiking experiments to isolate matrix-specific interferences (e.g., phospholipid interactions in ). Meta-analysis of published protocols (e.g., FAME quantification in ) identifies methodological inconsistencies .

Methodological Design Considerations

Q. What criteria define the optimal LLOQ (Lower Limit of Quantification) for this compound in tracer studies?

- Methodological Answer : The LLOQ should be the lowest concentration with ≤20% CV and ±20% accuracy ( ). Determine this via serial dilutions of spiked matrix samples. For low-abundance metabolites, enhance sensitivity using derivatization (e.g., methyl ester formation in ) or advanced detectors (e.g., high-resolution Orbitrap MS) .

Q. How do researchers differentiate artifactual deuteration loss from true metabolic turnover in longitudinal studies?

- Methodological Answer : Monitor deuterium back-exchange via control incubations in deuterium-free buffers. Use time-course sampling to distinguish rapid initial loss (artifactual) from gradual decline (metabolic). Validate with C-labeled tracers, which are immune to proton exchange, to confirm turnover rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.